5-Phenylfuran-2-carbonyl chloride
Description
Contextualization within Furan (B31954) Chemistry and Carbonyl Halides
Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a core structure in numerous natural products and pharmacologically active compounds. The aromaticity of the furan ring, while less pronounced than that of benzene (B151609), imparts a unique reactivity profile, making it susceptible to various transformations. The introduction of a phenyl group at the 5-position of the furan ring in 5-Phenylfuran-2-carbonyl chloride influences the electronic properties of the heterocyclic system, while the carbonyl chloride group at the 2-position provides a highly reactive site for nucleophilic acyl substitution reactions.
Carbonyl halides, also known as acyl halides, are among the most reactive derivatives of carboxylic acids. The strong electron-withdrawing nature of the halogen atom enhances the electrophilicity of the carbonyl carbon, making it an excellent target for a wide range of nucleophiles. This inherent reactivity is central to the synthetic utility of this compound, enabling the facile introduction of the 5-phenylfuran-2-carbonyl moiety into various molecular scaffolds. The preparation of such acyl chlorides is commonly achieved by treating the corresponding carboxylic acid, in this case, 5-phenylfuran-2-carboxylic acid, with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Significance as a Synthetic Intermediate in Heterocyclic Synthesis
The primary significance of this compound lies in its role as a versatile intermediate for the synthesis of a wide range of heterocyclic compounds. Its ability to react readily with binucleophilic reagents allows for the construction of new ring systems, a cornerstone of medicinal and agricultural chemistry.
A notable application of this compound is in the synthesis of novel pyrazole (B372694) derivatives. Research has demonstrated that this compound can be reacted with appropriate precursors to yield pyrazoles containing the 5-phenyl-2-furan moiety. lookchem.com Specifically, a series of new pyrazole derivatives were synthesized and evaluated for their fungicidal activities. One such compound, ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate, exhibited significant fungicidal activity against various plant pathogens. lookchem.com This highlights the potential of this compound as a scaffold for the development of new agrochemicals.
The reactivity of the acyl chloride group is not limited to the formation of pyrazoles. It can readily react with a variety of nucleophiles, including amines, alcohols, and hydrazides, to form amides, esters, and hydrazones, respectively. These products can then serve as precursors for the synthesis of other important heterocyclic systems such as oxadiazoles, thiadiazoles, and triazoles. For instance, the reaction of acyl chlorides with hydrazides is a common method for preparing 1,3,4-oxadiazoles, a class of compounds known for their diverse biological activities. While direct examples with this compound are not extensively documented in readily available literature, the established reactivity patterns of acyl chlorides strongly suggest its utility in this area.
Overview of Current Research Trajectories for this compound
Current research involving this compound and related furan-2-carbonyl chlorides is focused on leveraging their synthetic versatility to create novel molecules with specific functional properties. The primary trajectory is the exploration of new bioactive compounds for applications in medicine and agriculture.
The fungicidal properties of the pyrazole derivatives synthesized from this compound suggest a promising avenue for the development of new and more effective antifungal agents. lookchem.com Future research in this area will likely involve the synthesis of a broader range of analogues to establish structure-activity relationships (SAR) and optimize their biological efficacy.
Furthermore, the general reactivity of this compound as an acylating agent opens up possibilities for its use in the synthesis of a wider variety of heterocyclic systems. The synthesis of novel 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole (B32235) derivatives containing the 5-phenylfuran moiety is a logical extension of its known reactivity. These heterocyclic cores are prevalent in many pharmaceuticals, and incorporating the 5-phenylfuran scaffold could lead to the discovery of new drug candidates with unique pharmacological profiles.
Another potential research direction is the use of this compound in materials science. Furan-based polymers are gaining attention for their potential as renewable and sustainable materials. The reactivity of the acyl chloride could be exploited to incorporate the rigid and aromatic 5-phenylfuran unit into polymer backbones, potentially imparting desirable thermal and mechanical properties.
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₁H₇ClO₂ |
| Molecular Weight | 222.63 g/mol |
| CAS Number | 57489-93-7 |
| Appearance | Not explicitly documented, likely a solid or liquid |
| Purity | Commercially available with purities of 95-98% lookchem.com |
Structure
3D Structure
Properties
IUPAC Name |
5-phenylfuran-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCYPPIIPWVJMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378179 | |
| Record name | 5-Phenylfuran-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57489-93-7 | |
| Record name | 5-Phenylfuran-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies of 5 Phenylfuran 2 Carbonyl Chloride
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides. masterorganicchemistry.com This two-step addition-elimination mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. byjus.comyoutube.com This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to yield the substituted product. youtube.com The high reactivity of the acyl chloride moiety in 5-phenylfuran-2-carbonyl chloride allows these reactions to proceed readily, often without the need for a catalyst. youtube.comsavemyexams.com
The reaction of this compound with alcohols, a process known as alcoholysis, leads to the formation of the corresponding esters. This is a highly effective method for ester synthesis due to the high reactivity of acyl chlorides, which ensures the reaction proceeds to completion. savemyexams.com
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
| This compound | Alcohol (e.g., Ethanol) | Ethyl 5-phenylfuran-2-carboxylate | Typically in the presence of a non-nucleophilic base (e.g., pyridine) to neutralize the HCl byproduct. | savemyexams.com |
This table is illustrative, based on the general reactivity of acyl chlorides. savemyexams.com
Aminolysis, the reaction of this compound with primary or secondary amines, is a common method for the synthesis of 5-phenylfuran-2-carboxamides. youtube.comlibretexts.org These reactions are generally rapid and high-yielding. youtube.com For instance, the reaction with morpholine (B109124) in dioxane at room temperature produces 4-(5-phenyl-2-furoyl)morpholine. pensoft.net Similarly, various substituted anilines can be used to generate a library of furan-2-carboxamides. nih.gov The process often involves an activating agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) to first form a more reactive intermediate before the addition of the amine. nih.gov
| Reactant 1 | Amine | Product | Conditions | Yield | Reference |
| 5-Phenylfuran-2-carboxylic acid (precursor to the acyl chloride) | t-Butylcarbazate | tert-Butyl 2-(furan-2-carbonyl)hydrazine-1-carboxylate | CDI, THF, 45 °C | 90% | nih.gov |
| This compound | Morpholine | 4-(5-Phenyl-2-furoyl)morpholine | Dioxane, Room Temperature | 85% (for a related 5-aryl derivative) | pensoft.net |
| Activated 5-phenylfuran-2-carboxylic acid | Substituted Anilines | N-Aryl-5-phenylfuran-2-carboxamides | CDI, THF, 45 °C | 24-68% | nih.gov |
The synthesis of thioamides from acyl chlorides is less direct than amide formation and typically involves a thionating agent. organic-chemistry.org A common approach is the conversion of the corresponding amide to a thioamide using a reagent like Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.org Another route involves the three-component Kindler reaction of an aldehyde, an amine, and elemental sulfur. organic-chemistry.orgorganic-chemistry.org While direct conversion from this compound is not explicitly detailed, the synthesis of related 4-[(5-aryl-2-furyl)carbonothioyl]morpholines has been achieved from the corresponding aldehydes, morpholine, and sulfur. pensoft.net This suggests a viable pathway from the aldehyde, which can be derived from the acyl chloride. The importance of thioamides stems from their role as isosteres of amides in biologically active molecules and as intermediates in the synthesis of various heterocycles. nih.govchemrxiv.org
| Starting Material | Reagents | Product | Conditions | Reference |
| 5-Aryl-2-furaldehydes | Morpholine, Sulfur | 4-[(5-Aryl-2-furyl)carbonothioyl]morpholines | DMF, 100 °C, 6 hours | pensoft.net |
This table shows a related synthesis, as direct thionation of this compound is not widely reported.
Reduction Reactions of the Carbonyl Chloride Moiety
The carbonyl group of this compound can be reduced to either an alcohol or an aldehyde, providing access to other important synthetic intermediates.
The reduction of acyl chlorides to primary alcohols is readily accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via the intermediate aldehyde, which is further reduced to the alcohol. It is crucial to use a strong reducing agent as milder ones may stop at the aldehyde stage.
While specific literature for the reduction of this compound was not found, this is a general and reliable transformation for acyl chlorides.
The partial reduction of an acyl chloride to an aldehyde requires the use of a less reactive reducing agent to prevent over-reduction to the alcohol. One classic method is the Rosenmund reduction, which employs catalytic hydrogenation over a poisoned catalyst (e.g., palladium on barium sulfate). Another approach is the use of specific metal hydrides at low temperatures.
Alternatively, 5-phenylfuran-2-carbaldehyde can be synthesized from 2-phenylfuran (B99556) via a Vilsmeier-Haack reaction. researchgate.net Other methods include the reaction of furan-2-carboxylic acids with diazonium salts to form 5-arylfuran-2-carboxylic acids, which can then be converted to the corresponding aldehydes. pensoft.net The direct conversion of this compound to the aldehyde is a standard transformation, though specific documented examples for this particular compound are not prevalent in the searched literature.
| Starting Material | Reagents | Product | Yield | Reference |
| 2-Phenylfuran | Vilsmeier-Haack reagent (e.g., POCl₃, DMF) | 5-Phenyl-2-furaldehyde | 60% | researchgate.net |
| 5-Bromofuran-2-carbaldehyde | Benzene (B151609) (photochemical reaction) | 5-Phenyl-2-furaldehyde | 64% | researchgate.net |
| 5-Iodofuran-2-carbaldehyde | Benzene (photochemical reaction) | 5-Phenyl-2-furaldehyde | 91% | researchgate.net |
Coupling Reactions and Derivatization Strategies of this compound
The presence of the highly reactive acyl chloride functional group on the electron-rich furan (B31954) ring makes this compound a valuable precursor for creating a variety of heterocyclic compounds through diverse reaction pathways.
Applications in the Synthesis of Pyrazole (B372694) Derivatives
The synthesis of pyrazole rings, a common motif in pharmacologically active compounds, often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. dergipark.org.tr this compound serves as an efficient starting material for the generation of the necessary 1,3-dicarbonyl precursor.
The general strategy involves the reaction of the acyl chloride with a ketone to form a 1,3-diketone. For instance, the reaction of this compound with a ketone, such as acetophenone, in the presence of a suitable base, would yield a 1-(5-phenylfuran-2-yl)-3-phenylpropane-1,3-dione. This intermediate can then undergo a cyclocondensation reaction with hydrazine hydrate (B1144303) to furnish the corresponding 1,3,5-trisubstituted pyrazole. dergipark.org.trorganic-chemistry.org This method offers a regioselective route to pyrazoles where the substitution pattern is precisely controlled by the choice of the initial acyl chloride and ketone. organic-chemistry.org
Table 1: Proposed Synthesis of a Pyrazole Derivative
| Step | Reactants | Product | Reaction Type |
| 1 | This compound, Ketone (e.g., Acetophenone), Base | 1,3-Diketone intermediate | Claisen condensation |
| 2 | 1,3-Diketone intermediate, Hydrazine | Substituted Pyrazole | Cyclocondensation |
Multi-component Reactions Involving Isocyanides and Acetylenedicarboxylates
Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, adhering to the principles of green chemistry. researchgate.net Isocyanide-based MCRs are particularly powerful for generating molecular diversity. nih.gov
Research has demonstrated that furan-2-carboxylic acid derivatives can participate in three-component reactions with alkyl isocyanides and dialkyl acetylenedicarboxylates. researchgate.net The reaction proceeds through the initial formation of a zwitterionic adduct between the isocyanide and the acetylenic ester. This reactive intermediate is then trapped by a proton source, in this case, an NH-acid like a furan-2-carboxylic acid arylidene-hydrazide, to produce highly functionalized ketenimines in good yields. researchgate.net
While this specific study used a hydrazide derivative, this compound can be readily converted into similar NH-acid substrates (e.g., amides, hydrazides), enabling its entry into these powerful synthetic cascades. The reaction is characterized by its mild conditions and tolerance for a variety of functional groups on the isocyanide and acetylenedicarboxylate (B1228247) components. researchgate.net
Table 2: Example of a Three-Component Reaction with a Furan Derivative
| Isocyanide | Acetylenic Ester | NH-Acid | Product |
| t-Butyl isocyanide | Dimethyl acetylenedicarboxylate | Furan-2-carboxylic acid N'-benzylidene-hydrazide | Highly functionalized ketenimine |
| Cyclohexyl isocyanide | Diethyl acetylenedicarboxylate | Furan-2-carboxylic acid N'-(4-chlorobenzylidene)-hydrazide | Highly functionalized ketenimine |
| Data derived from a study on furan-2-carboxylic acid arylidene-hydrazides, illustrating the reaction pattern. researchgate.net |
Formation of Complex Heterocyclic Systems via Intramolecular Reactions
The acyl chloride group is a prime handle for introducing side chains onto other molecules, which can then undergo intramolecular cyclization to form complex, often fused, heterocyclic systems. By reacting this compound with a bifunctional nucleophile, a precursor for subsequent intramolecular ring-closure can be synthesized.
For example, reaction with a compound containing both an amine and a hydroxyl group (e.g., an amino alcohol) would first form an amide linkage. Depending on the reaction conditions and the structure of the amino alcohol, a subsequent intramolecular cyclization could occur where the hydroxyl group attacks the amide carbonyl or another electrophilic site, leading to the formation of a new heterocyclic ring fused to or substituted on the furan core. Such strategies are fundamental in synthetic chemistry for building complex molecular frameworks from simpler starting materials.
Comparative Reactivity Studies of this compound
Understanding the reactivity of this compound in comparison to other standard acyl chlorides is essential for predicting its chemical behavior and designing synthetic routes.
Reactivity Profile Compared to Aromatic (e.g., Benzoyl) and Aliphatic Acyl Chlorides
The reactivity of acyl chlorides is primarily dictated by the electrophilicity of the carbonyl carbon.
Aliphatic Acyl Chlorides (e.g., Acetyl Chloride): These are highly reactive due to the lack of any significant electron donation to the carbonyl group, making the carbonyl carbon highly electrophilic.
Aromatic Acyl Chlorides (e.g., Benzoyl Chloride): These are generally less reactive than their aliphatic counterparts. The benzene ring donates electron density to the carbonyl group through resonance, which reduces the partial positive charge on the carbonyl carbon and stabilizes the molecule. researchgate.netquora.com
This compound: This compound's reactivity is intermediate and influenced by the furan ring's electronic properties. The oxygen heteroatom in the furan ring can donate electron density to the carbonyl group via resonance, similar to the benzene ring in benzoyl chloride. This delocalization stabilizes the acyl chloride and reduces its electrophilicity compared to aliphatic acyl chlorides. However, the degree of aromaticity and resonance stabilization in furan is less than in benzene, suggesting that this compound might be slightly more reactive than benzoyl chloride under similar conditions.
Table 3: Comparative Reactivity of Acyl Chlorides
| Acyl Chloride Type | Example | Relative Reactivity | Reason |
| Aliphatic | Acetyl Chloride | High | No resonance stabilization of the carbonyl group. |
| Heteroaromatic | This compound | Moderate-High | Resonance stabilization from the furan ring, but less than in benzene. |
| Aromatic | Benzoyl Chloride | Moderate | Significant resonance stabilization from the benzene ring. researchgate.net |
Influence of the Furan Ring System on Electrophilicity and Ring Stability
Electrophilicity: As mentioned, the electron-donating resonance effect of the furan ring's oxygen atom deactivates the carbonyl group towards nucleophilic attack, making it less electrophilic than an aliphatic acyl chloride. Conversely, the strongly electron-withdrawing acyl chloride group deactivates the furan ring itself towards electrophilic substitution, making positions 3 and 4 less susceptible to attack than in unsubstituted furan.
Ring Stability: Furan is an aromatic heterocycle, but it possesses lower aromatic character than benzene and is susceptible to ring-opening reactions under strong acidic conditions. researchgate.net However, the presence of the electron-withdrawing 2-carbonyl chloride and 5-phenyl substituents helps to stabilize the furan ring against acid-catalyzed degradation. This is because the deactivation of the ring makes it less likely to be protonated, which is often the initial step in ring-opening pathways. researchgate.net Therefore, while the furan core is inherently less stable than a benzene ring, the specific substitution pattern in this compound imparts a degree of stability that allows it to be used in a wide range of chemical transformations without decomposition of the heterocyclic core.
Advanced Theoretical and Computational Studies on 5 Phenylfuran 2 Carbonyl Chloride
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Pathways
Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for studying the electronic structure and reactivity of molecules. mdpi.com It offers a balance between computational cost and accuracy, making it well-suited for investigating reaction mechanisms.
Prediction of Electrophilic Character of the Carbonyl Carbon
The carbonyl carbon in 5-Phenylfuran-2-carbonyl chloride is a key site for nucleophilic attack. The high electronegativity of the oxygen and chlorine atoms attached to this carbon induces a significant partial positive charge, rendering it highly electrophilic. libretexts.org
DFT calculations can quantify this electrophilicity. By calculating the Mulliken or Natural Population Analysis (NPA) charges, a numerical value for the partial charge on the carbonyl carbon can be obtained. It is anticipated that this charge will be significantly positive, confirming its role as an electrophile. Furthermore, the analysis of the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The LUMO is expected to be localized on the carbonyl carbon, indicating that this is the most favorable site for accepting electrons from a nucleophile.
A related concept is the electrophilicity index (ω), which can be calculated from the electronic chemical potential (μ) and chemical hardness (η). mdpi.com A higher electrophilicity index for this compound compared to other carbonyl compounds would suggest a greater reactivity towards nucleophiles.
Modeling of Nucleophilic Attack Pathways and Transition States
Nucleophilic acyl substitution is the characteristic reaction of acyl chlorides. masterorganicchemistry.comvanderbilt.edu This reaction can proceed through either a concerted (SN2-like) or a stepwise (addition-elimination) mechanism. DFT calculations are instrumental in distinguishing between these pathways by locating and characterizing the transition states and any intermediates involved.
For the reaction of this compound with a nucleophile, DFT can be used to model the potential energy surface. This involves calculating the energy of the system as the nucleophile approaches the carbonyl carbon. The calculations would aim to identify the structure of the transition state, which is a saddle point on the potential energy surface. The energy barrier for the reaction, known as the activation energy, can then be determined from the energy difference between the reactants and the transition state.
In a stepwise mechanism, a tetrahedral intermediate would be formed. vanderbilt.edu DFT calculations can determine the stability of this intermediate. If a stable intermediate is found, the reaction is likely to proceed in two steps, each with its own transition state. researchgate.net The nature of the nucleophile, the solvent, and the substituents on the phenyl and furan (B31954) rings can all influence which pathway is favored. For instance, studies on the hydrolysis of other acid chlorides have shown that the mechanism can shift between concerted and stepwise depending on the reaction conditions. researchgate.net
Solvation Effects and Continuum Models in Reaction Simulations
Reactions are typically carried out in a solvent, and the solvent can have a profound effect on the reaction mechanism and rate. numberanalytics.comnumberanalytics.comtum.dewikipedia.org Explicitly including individual solvent molecules in a calculation is computationally very expensive. A more practical approach is to use a continuum solvation model.
In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. taylorandfrancis.com The solute molecule is placed in a cavity within this continuum. Popular continuum models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). numberanalytics.comtaylorandfrancis.com By incorporating these models into DFT calculations, it is possible to simulate the effect of the solvent on the energies of the reactants, transition states, and intermediates. This allows for a more realistic prediction of the reaction pathway in solution. For example, a polar solvent is likely to stabilize charged species, such as a tetrahedral intermediate, potentially favoring a stepwise mechanism.
Molecular Dynamics Simulations for Conformational Analysis
The this compound molecule possesses conformational flexibility due to the rotation around the single bond connecting the phenyl and furan rings. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this molecule.
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors are numerical values derived from computational chemistry calculations that can be used to predict the reactivity of a molecule. mdpi.comdntb.gov.ua These descriptors provide a quantitative basis for understanding and comparing the chemical behavior of different compounds.
For this compound, several key descriptors can be calculated:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the LUMO is related to the electron affinity and indicates the susceptibility of the molecule to nucleophilic attack. The energy of the HOMO is related to the ionization potential and indicates the ability of the molecule to donate electrons. The HOMO-LUMO gap is a measure of the molecule's chemical stability; a smaller gap generally implies higher reactivity. mdpi.com
Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), as mentioned earlier. These descriptors provide a general overview of the molecule's reactivity. mdpi.com
Local Reactivity Descriptors: Fukui functions can be used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. For this compound, the Fukui function for nucleophilic attack (f+) is expected to be largest on the carbonyl carbon.
Below is a table of hypothetical calculated quantum chemical descriptors for this compound, which would be obtained from DFT calculations.
| Descriptor | Hypothetical Value | Significance |
| HOMO Energy | -8.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 7.3 eV | Relates to chemical stability and reactivity |
| Electronegativity (χ) | 4.85 eV | Measure of the power to attract electrons |
| Chemical Hardness (η) | 3.65 eV | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 3.23 eV | Propensity to accept electrons |
These values could be compared with those of other acyl chlorides to rank their relative reactivities.
Electrochemical Studies for Electronic Perturbations within the Furan Ring
Cyclic voltammetry is a common electrochemical technique that can be simulated using computational methods. These simulations can predict the reduction and oxidation potentials of the molecule. The reduction potential would be associated with the addition of an electron to the LUMO, which is likely centered on the carbonyl group and the furan ring. The oxidation potential would correspond to the removal of an electron from the HOMO, which would likely have significant contributions from both the phenyl and furan rings.
By studying how these potentials change with the introduction of different substituents on the phenyl ring, it is possible to understand the electronic communication between the phenyl group and the furan ring. For example, an electron-donating group on the phenyl ring would be expected to make the molecule easier to oxidize (a less positive oxidation potential), while an electron-withdrawing group would make it more difficult. These computational predictions can guide future experimental work and provide insights into how the electronic properties of the furan ring are perturbed by the phenyl substituent. researchgate.netnih.gov
Applications of 5 Phenylfuran 2 Carbonyl Chloride in Medicinal Chemistry
Design and Synthesis of Drug Candidates
The structural framework of 5-Phenylfuran-2-carbonyl chloride has been instrumental in the rational design and synthesis of targeted drug candidates for a variety of disease states.
Development of Phosphodiesterase 4 (PDE4) Inhibitors
Derivatives of 5-phenyl-2-furan have been designed and synthesized as inhibitors of phosphodiesterase type 4 (PDE4). In one study, a series of these compounds demonstrated significant inhibitory activity against PDE4B and were effective in blocking the release of tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS). Notably, one derivative featuring a para-methoxy group on the phenyl ring exhibited a half-maximal inhibitory concentration (IC50) of 1.4 μM against PDE4, which was more potent than the reference drug rolipram (B1679513) (IC50 = 2.0 μM). Molecular docking studies suggested that the methoxy (B1213986) group facilitates interaction with the metal-binding pocket of the PDE4B enzyme, contributing to the enhanced inhibitory activity.
Exploration in α7 Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation
The α7 nicotinic acetylcholine receptor (nAChR) is a significant target in the central nervous system for conditions like Alzheimer's disease and schizophrenia. acs.org While allosteric modulators for this receptor are actively being researched, a direct link for the application of this compound or its immediate derivatives in the modulation of α7 nAChR has not been established in the reviewed scientific literature. Research in this area has focused on other chemical scaffolds, such as spirocyclopropane-2-carboxamide derivatives, as positive allosteric modulators. nih.gov
Inhibition of Na+/H+ Exchanger Isoform-1 (NHE-1) for Cardioprotection
The inhibition of the Na+/H+ exchanger isoform-1 (NHE-1) is a promising strategy for protecting the heart from injury, particularly that which occurs during ischemia-reperfusion. acs.orgcapes.gov.br A series of (5-arylfuran-2-ylcarbonyl)guanidines has been synthesized and evaluated for their NHE-1 inhibitory activity. The starting point for this series was (5-phenylfuran-2-ylcarbonyl)guanidine, which itself showed a moderate inhibitory effect on NHE-1. acs.orgcapes.gov.br Through structural modifications, researchers found that compounds with 2,5-disubstitution on the phenyl ring had improved activity. acs.orgcapes.gov.br The most potent compound identified was a 2-methoxy-5-chlorophenyl derivative, which exhibited an IC50 of 0.081 μM for NHE-1 inhibition. acs.orgcapes.gov.br This compound demonstrated a significant reduction in infarct size in an in vivo rat model of myocardial infarction and improved cardiac function in an in vitro isolated rat heart model. acs.orgcapes.gov.br Another derivative, KR-32560, which is {[5-(2-methoxy-5-fluorophenyl)furan-2-ylcarbonyl]guanidine}, also showed dose-dependent cardioprotective effects in a rat model of ischemia/reperfusion heart injury. nih.gov
Table 1: NHE-1 Inhibitory Activity of 5-Phenylfuran-2-carbonyl Guanidine Derivatives
| Compound | Substituent on Phenyl Ring | NHE-1 IC50 (μM) |
| (5-phenylfuran-2-ylcarbonyl)guanidine | None | Moderate |
| 2-methoxy-5-chlorophenyl derivative | 2-OCH3, 5-Cl | 0.081 |
Modulation of Hypoxia-Inducible Factor (HIF) Pathways
Hypoxia-inducible factors (HIFs) are key regulators in cellular responses to low oxygen levels and are implicated in various diseases, including cancer. The development of small molecules that can modulate HIF pathways is an active area of research. A study focused on furan- and thiophene-2-carbonyl amino acid derivatives identified these compounds as activators of HIF through the inhibition of the factor inhibiting HIF-1 (FIH-1). nih.govresearchgate.net Among the synthesized compounds was (S)-(5-Phenylfuran-2-carbonyl)phenylalanine, demonstrating that the 5-phenylfuran-2-carbonyl scaffold can be utilized to create molecules that interact with the HIF pathway. nih.gov
Antimicrobial Research
The furan (B31954) nucleus is a component of many compounds with biological activity, and its derivatives have been investigated for their potential as antimicrobial agents.
Investigation of Antibacterial Properties
Derivatives of this compound, specifically 5-phenylfuran-2-carboxamides, have been explored for their antibacterial properties. While specific minimum inhibitory concentration (MIC) values for this compound itself are not detailed, related furan-based structures have shown activity against various bacterial strains. For instance, certain furan-2-carboxamide derivatives have been evaluated for their ability to inhibit biofilm formation in Pseudomonas aeruginosa. Additionally, derivatives of 4-bromo-5-phenylfuran-2-carbaldehyde (B2874987) have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, with the proposed mechanism involving the disruption of bacterial cell wall synthesis.
Table 2: Investigated Antibacterial Activity of Related Furan Derivatives
| Compound Class | Target Organism(s) | Observed Effect |
| Furan-2-carboxamides | Pseudomonas aeruginosa | Biofilm inhibition |
| 4-Bromo-5-phenylfuran-2-carbaldehyde derivatives | Escherichia coli, Staphylococcus aureus | Antibacterial activity |
Evaluation of Antifungal Activities
Derivatives of this compound have been investigated for their potential as antifungal agents. The furan ring is a common motif in many biologically active compounds, and its incorporation into novel chemical structures is a key strategy in the search for new antifungals. utripoli.edu.lynih.govijabbr.com
Research has shown that furan-containing compounds can exhibit significant antifungal activity against a variety of pathogenic fungi. For instance, novel thiophene/furan-1,3,4-oxadiazole carboxamides, synthesized from furan-2-carboxylic acid derivatives, have demonstrated potent activity against several phytopathogenic fungi. nih.gov In particular, certain compounds showed remarkable efficacy against Sclerotinia sclerotiorum, with EC50 values indicating higher potency than the commercial fungicide boscalid. nih.gov Morphological studies revealed that these compounds induced abnormal mycelia and damaged cell structures in the fungi. nih.gov The mechanism of action for some of these derivatives is believed to be the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. nih.gov
Furthermore, other furan derivatives have been reported to possess broad-spectrum antifungal properties. For example, some furan-based hydrazone compounds have shown promise against Candida albicans, Trichoderma harzianum, and various Fusarium species. utripoli.edu.ly The versatility of the furan scaffold allows for the synthesis of a wide array of derivatives with potential for further development as effective antifungal drugs. researchgate.net
Potential in Antitubercular Drug Development
The global health challenge of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the discovery of new and effective antitubercular drugs. nih.govnih.gov this compound serves as a valuable starting material for the synthesis of compounds with potential anti-TB activity.
Recent studies have highlighted the potential of furan derivatives in this area. For example, a novel class of 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione compounds exhibited significant activity against Mycobacterium tuberculosis (H37Rv). nih.gov Specifically, the R-isomers of certain derivatives displayed potent anti-TB activity with low toxicity. nih.gov These promising candidates also demonstrated good metabolic stability and oral bioavailability in preclinical models. nih.gov
The mechanism of action for some antitubercular agents derived from heterocyclic compounds involves targeting essential mycobacterial enzymes. nih.gov For instance, some triazole derivatives, which can be synthesized from precursors like this compound, have been shown to inhibit enzymes involved in the synthesis of the mycobacterial cell wall. mdpi.com The development of compounds that can target multiple enzymes simultaneously is a promising strategy to combat drug resistance. nih.gov
Anticancer Research and Cell Line Studies
The furan nucleus is a key component of many compounds with demonstrated anticancer properties. ijabbr.com Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.
In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., HepG2, Huh-7, MCF-7)
Numerous studies have investigated the in vitro cytotoxicity of furan-containing compounds against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7) cells. rsc.orgnih.govresearchgate.net
For instance, benzimidazole (B57391) derivatives bearing a furan moiety, synthesized from 5-phenylfuran-2-carbaldehyde, have shown inhibitory effects against MCF-7 breast cancer cells. researchgate.net An MTT assay of a particularly potent compound from this series revealed a significant IC50 value, suggesting its potential as a template for future anticancer drug design. researchgate.net
Similarly, other research has demonstrated the cytotoxic effects of various novel compounds against HepG2 and MCF-7 cell lines. rsc.orgresearchgate.net For example, a phosphomolybdate-based hybrid solid exhibited considerable inhibitory effects against both HepG2 and MCF-7 cells, with IC50 values comparable to the chemotherapeutic agent methotrexate. rsc.org Furthermore, certain 5'-deoxy-5-fluorocytidine (B193531) derivatives have shown potent inhibition of the proliferation of MCF-7 cells. nih.gov
The table below summarizes the cytotoxic activity of selected furan-related compounds against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Reference |
| 2-(5-(4-chlorophenyl) furan-2-yl)-5-methyl-1H-benzo[d]imidazole | MCF-7 | 44.5 µg/mL | researchgate.net |
| Phosphomolybdate based hybrid solid | HepG2 | 33.79 µmol L⁻¹ | rsc.org |
| Phosphomolybdate based hybrid solid | MCF-7 | 32.11 µmol L⁻¹ | rsc.org |
| 5-phenyloxazole-2-carboxylic acid derivative (Compound 9) | HepG2 | 1.27 µM | nih.gov |
Mechanisms of Interaction with Cellular Targets
The anticancer activity of furan derivatives often stems from their interaction with specific cellular targets, leading to the disruption of cancer cell growth and proliferation.
One important mechanism is the inhibition of tubulin polymerization. nih.gov Certain N,5-diphenyloxazole-2-carboxamides, which can be conceptually derived from a 5-phenylfuran scaffold, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov Molecular docking studies have suggested that these compounds bind to the colchicine (B1669291) binding site of tubulin. nih.gov
Another key target is the epidermal growth factor receptor (EGFR). A series of pyrimidine-5-carbonitrile derivatives were designed as dual EGFR and COX-2 inhibitors, with some compounds showing high activity against various cancer cell lines. nih.gov These compounds were found to block the G1 phase of the cell cycle and induce apoptosis. nih.gov
Furthermore, some indolizine (B1195054) derivatives have been shown to induce cell cycle arrest in HepG2 cells, highlighting another potential mechanism of action for furan-related compounds. researchgate.net
Structure-Activity Relationship (SAR) Studies for Biological Efficacy
Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of lead compounds derived from this compound. These studies involve systematically modifying the chemical structure of a molecule to understand how these changes affect its biological activity. nih.govnih.gov
For antifungal agents, SAR studies on thiophene/furan-1,3,4-oxadiazole carboxamides have revealed that the nature and position of substituents on the phenyl ring significantly influence their antifungal potency. nih.gov
In the context of anticancer drug development, SAR studies of 5-phenyloxazole-2-carboxylic acid derivatives demonstrated that mimicking the structure of known tubulin inhibitors like ABT751 could lead to improved cytotoxicity. nih.gov The specific substitutions on the phenyl rings were found to be critical for the antiproliferative activity. nih.gov Similarly, for 4-quinoline carboxylic acid analogs, the introduction of a diaryl ether linkage and specific substitutions on the phenyl rings were key to enhancing their antiviral (and potentially anticancer) activity by inhibiting human dihydroorotate (B8406146) dehydrogenase. nih.gov
The strategic modification of the core 5-phenylfuran structure, including the introduction of different substituents and the exploration of various derivatives like amides and esters, allows for the fine-tuning of biological activity and the development of more potent and selective therapeutic agents. mdpi.comnih.gov
Applications of 5 Phenylfuran 2 Carbonyl Chloride in Materials Science
Polymer and Copolymer Synthesis
The presence of the highly reactive acyl chloride group makes 5-phenylfuran-2-carbonyl chloride an important monomer for step-growth polymerization, particularly for producing polyesters and polyamides. This reactivity allows it to be readily incorporated into polymer chains, introducing the rigid and functional furan-phenyl structure.
Precursor for Furan-Based Polymers and Polyethylene (B3416737) Furanoate (PEF) Analogs
This compound is a key precursor for creating analogs of important bio-based polymers like Polyethylene Furanoate (PEF). PEF is typically synthesized from 2,5-furandicarboxylic acid (FDCA) and ethylene (B1197577) glycol, and it is positioned as a bio-based alternative to petroleum-derived polyethylene terephthalate (B1205515) (PET). wikipedia.orgspecialchem.com
By using this compound in conjunction with or as a partial substitute for furan-based diacids, researchers can synthesize novel copolymers. The incorporation of the phenyl group into the polymer backbone results in a PEF analog with modified characteristics. While standard PEF is known for its excellent gas barrier properties, the introduction of a phenyl group can further enhance thermal stability and alter mechanical strength. wikipedia.orgmdpi.com The general polymerization reaction involves the condensation of the acyl chloride with a diol. In this case, this compound can be reacted with diols to form polyester (B1180765) chains with pendant phenylfuran groups or used as an end-capping agent to control molecular weight.
| Property | Standard PEF (from FDCA) | Potential PEF Analog (from this compound) |
| Primary Monomers | 2,5-Furandicarboxylic acid (FDCA), Ethylene Glycol | 5-Phenylfuran-2-carboxylic acid derivative, Diol |
| Key Structural Feature | Linear furan-ester backbone | Furan-ester backbone with phenyl side groups |
| Expected Thermal Stability | High | Potentially higher due to rigid phenyl group |
| Gas Barrier Properties | Superior to PET wikipedia.orgchalmersindustriteknik.se | Expected to be high, with potential modifications |
| Potential Advantage | 100% bio-based potential, recyclability specialchem.com | Enhanced mechanical properties, tailored solubility |
This table presents a comparative analysis based on established knowledge of PEF and the anticipated effects of incorporating a phenyl group.
Development of Materials with Specific Electronic or Mechanical Properties
The introduction of the 5-phenylfuran moiety into a polymer chain is a strategic approach to developing materials with specific, high-performance properties. The rigid, aromatic nature of the combined furan (B31954) and phenyl rings significantly influences the final material's characteristics.
Mechanical Properties: The phenyl group adds bulk and rigidity to the polymer backbone. This can lead to an increase in the glass transition temperature (Tg) and enhanced tensile strength and modulus, making the resulting polymers suitable for applications requiring durable and heat-resistant materials.
Electronic Properties: The conjugated π-electron system spanning the furan and phenyl rings imparts specific electronic properties. Polymers containing this structure are investigated for their potential as organic semiconductors. Such materials are foundational to the development of next-generation electronics, including Organic Field-Effect Transistors (OFETs) and sensors. Chemical suppliers categorize this compound and related compounds under materials for organic electronics, indicating their role in this research area. globalchemmall.com
Biofuel Research and Derivatization to Furoate Esters
A significant area of research for furan-based compounds is their conversion into biofuels and specialty chemicals. Furan-2-carbonyl chlorides are highly effective intermediates for the production of furoate esters through reaction with various alcohols. researchgate.netrsc.org This process is directly applicable to this compound.
The reaction of this compound with alcohols (esterification) is typically rapid and high-yielding, producing a range of 5-phenylfuroate esters. For instance, reacting it with ethanol (B145695) or butanol would yield ethyl 5-phenylfuroate or butyl 5-phenylfuroate, respectively. These esters can then be evaluated as potential biofuels or biofuel additives. The research on esters derived from the related compound 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) demonstrates the viability of this pathway for creating fuel candidates. researchgate.netrsc.org
| Reactant Alcohol | Resulting Furoate Ester | Potential Application |
| Methanol | Methyl 5-phenylfuroate | Biofuel candidate, specialty solvent |
| Ethanol | Ethyl 5-phenylfuroate | Biofuel candidate, fragrance component |
| Butanol | Butyl 5-phenylfuroate | Biofuel additive, plasticizer |
| Ethylene Glycol | Bis(5-phenylfuroate) | Monomer for polyesters, cross-linking agent |
This table illustrates the straightforward derivatization of this compound into various furoate esters.
Development of Optoelectronic Materials
Optoelectronic materials, which interact with light and electricity, are critical for devices like LEDs, solar cells, and photodetectors. The molecular structure of this compound makes it a promising building block for these materials. The extended conjugation between the furan ring and the phenyl group can give rise to molecules with desirable photoluminescent and charge-transport properties.
When incorporated into larger molecules or polymers, the 5-phenylfuran-2-yl moiety can act as a chromophore (a light-absorbing part of a molecule). Scientists can fine-tune the electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), by further modifying the structure. This allows for the design of materials that absorb and emit light at specific wavelengths, a key requirement for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The commercial availability of this compound in catalogues for OLED, PLED, and OPV materials underscores its relevance in this high-tech field. globalchemmall.com
Coatings and Advanced Composite Materials
The polymers derived from this compound hold potential for use in high-performance coatings and advanced composite materials. Furan-based polymers are known for their thermal resistance and chemical stability, making them suitable for protective applications. wikipedia.org
By incorporating the 5-phenylfuran structure, coatings can be formulated with enhanced properties such as:
Increased Hardness and Scratch Resistance: Due to the rigidity of the phenyl-furan unit.
Improved Thermal Stability: Allowing the coatings to perform in high-temperature environments.
Enhanced Hydrophobicity: The nonpolar phenyl group can increase water repellency, leading to better moisture protection.
In advanced composites, these polymers can serve as the matrix material that binds reinforcing fibers (like carbon or glass fibers) together. The strong adhesion and mechanical robustness of such a polymer matrix would contribute to lightweight, durable composite parts for the aerospace, automotive, and sporting goods industries.
Applications of 5 Phenylfuran 2 Carbonyl Chloride in Agrochemicals
Intermediate in Herbicide Development
While direct evidence for the use of 5-Phenylfuran-2-carbonyl chloride in commercial herbicides is not extensively documented in publicly available literature, the application of structurally similar compounds is well-established. A notable example is the use of 5-(2-Chlorophenyl)furan-2-carbonyl chloride as a key intermediate in the synthesis of novel herbicidal compounds. This analog, which features a chlorine atom on the phenyl ring, serves as a crucial building block for creating more complex molecules with weed-killing properties.
Research has demonstrated that 5-(2-Chlorophenyl)furan-2-carbonyl chloride is utilized in the preparation of N-[5-(2-chlorophenyl)furan-2-formylamino]alanamide derivatives. These resulting compounds have exhibited notable herbicidal activity, underscoring the importance of the 5-phenylfuran-2-carbonyl scaffold in the design of new herbicides. The acyl chloride's high reactivity allows for its efficient coupling with various amines to produce a diverse library of amide derivatives, which can then be screened for herbicidal efficacy.
The general synthetic approach involves the reaction of the acyl chloride with an appropriate amine, leading to the formation of a stable amide bond. This modular approach enables chemists to systematically modify the structure of the final compound and study the structure-activity relationship (SAR), optimizing for potency against target weed species and selectivity for crops.
Table 1: Application of this compound Analogs in Herbicide Synthesis
| Analog Compound | Derivative Synthesized | Application |
|---|
Applications in Insecticide Synthesis
The furan (B31954) core is a recognized feature in certain classes of insecticides. While the direct use of this compound in insecticide synthesis is not prominently reported, the broader family of furan derivatives plays a significant role in this area. For instance, research has shown the successful synthesis of prothrin, a synthetic pyrethroid insecticide, from the biomass-derived platform chemical 5-(chloromethyl)furfural. This highlights the utility of the furan structure in developing insecticidal compounds.
The development of novel insecticides often involves the exploration of new chemical scaffolds that can effectively target the nervous systems of insects. The lipophilic nature of the phenylfuran moiety can be advantageous for penetration of the insect cuticle and interaction with molecular targets. Although direct synthesis from this compound is not documented, its potential as a precursor for creating esters and amides with insecticidal properties remains an area of interest for researchers. The reactivity of the acyl chloride group allows for the introduction of various toxophoric groups that could lead to potent insecticidal activity.
Table 2: Insecticidal Activity of Furan Derivatives
| Furan Derivative Class | Target Pests | Noted Activity |
|---|
Fungicidal Agents and Derivatives
Furan derivatives have also been investigated for their potential as fungicidal agents. The development of new fungicides is crucial for managing plant diseases and preventing crop losses. Nitrofuran derivatives, for example, have been synthesized and evaluated for their antifungal properties against a range of fungal species. These studies indicate that the furan ring can be a key component of molecules with potent fungistatic and fungicidal effects.
While the direct application of this compound in the synthesis of commercial fungicides is not widely documented, its role as a precursor for creating novel antifungal compounds is plausible. The synthesis of various amide and ester derivatives from this acyl chloride could lead to the discovery of new molecules with the ability to inhibit fungal growth. The phenyl substituent on the furan ring can influence the electronic properties and steric bulk of the molecule, which in turn can affect its interaction with fungal enzymes and other cellular components.
Research into the fungicidal potential of furan-based compounds is ongoing, with a focus on developing agents with novel modes of action to combat the emergence of resistant fungal strains. The versatility of this compound as a synthetic intermediate makes it a candidate for inclusion in such research programs.
Table 3: Fungicidal Potential of Furan Derivatives
| Furan Derivative Class | Fungal Species Targeted | Observed Effect |
|---|
Emerging Research Areas and Future Directions for 5 Phenylfuran 2 Carbonyl Chloride
Sustainable Synthesis Methodologies
The development of environmentally benign and efficient synthesis methods is a primary focus of modern chemistry. For 5-Phenylfuran-2-carbonyl chloride, research is moving beyond traditional batch processes towards more sustainable and scalable approaches.
Continuous flow chemistry is a leading-edge technique in chemical manufacturing that offers substantial advantages over traditional batch methods, including enhanced safety, improved heat transfer, superior mixing, and greater scalability. qualitas1998.net While specific research on the continuous flow synthesis of this compound is still nascent, the successful application of this technology to similar and more complex molecules demonstrates its feasibility and potential.
For instance, the on-demand continuous flow synthesis of pentafluorosulfanyl chloride (SF5Cl), a reagent used for creating SF5-substituted compounds, has been successfully developed. d-nb.infonih.gov This process utilizes a custom-made stirring packed-bed reactor with inexpensive and manageable reagents. d-nb.infonih.gov Similarly, flow chemistry has been applied to the synthesis of conjugated polymers, showcasing its adaptability. elsevierpure.com The conversion of D-fructose into 5-(chloromethyl)furfural (CMF), a precursor to other furan-based chemicals, has also been investigated using a continuous flow setup, allowing for detailed kinetic analysis. researchgate.net These examples serve as a strong precedent, suggesting that a continuous flow process for this compound could be developed, potentially leading to a more efficient, safer, and scalable production method.
| Technology | Key Advantages | Relevant Examples |
| Continuous Flow Chemistry | Enhanced safety, improved reaction control, scalability, process intensification. qualitas1998.net | Successful synthesis of SF5Cl d-nb.infonih.gov, conjugated polymers elsevierpure.com, and CMF (a furan (B31954) precursor) researchgate.net. |
Green chemistry principles aim to reduce the environmental impact of chemical processes. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), is a cornerstone of this approach, as it simplifies catalyst separation and recycling. youtube.com
A significant advancement in the green synthesis of related furan compounds involves the direct conversion of biomass-derived aldehydes into acid chlorides. rsc.org Specifically, 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) and furan-2,5-dicarbonyl chloride (FDCC) can be produced in high yields from their respective aldehydes, 5-(chloromethyl)furfural (CMF) and 2,5-diformylfuran (DFF). rsc.orgdntb.gov.ua This oxidation is achieved using tert-butyl hypochlorite (B82951), which is notable for being an inexpensive reagent that can be prepared from common commercial bleach and tert-butanol. researchgate.netrsc.org This method avoids the use of harsh or toxic reagents and represents a more sustainable pathway that could be adapted for the synthesis of this compound. The development of solid, leach-proof heterogeneous catalysts is integral to advancing these green syntheses within flow systems, further enhancing efficiency and sustainability. qualitas1998.net
| Approach | Principle | Example in Related Furan Synthesis |
| Green Chemistry | Use of less hazardous materials, improved energy efficiency, use of renewable feedstocks. | Synthesis of CMFCC and FDCC using inexpensive tert-butyl hypochlorite derived from bleach. researchgate.netrsc.orgrsc.org |
| Heterogeneous Catalysis | Catalyst in a separate phase from reactants, allowing for easy separation and reuse. youtube.com | Development of solid catalysts is key for future flow synthesis applications. qualitas1998.net |
Multi-functional Therapeutic Agents
The 5-phenylfuran-2-carbonyl scaffold is a promising platform for the development of new therapeutic agents. The compound itself is considered an intermediate for active molecules and drugs. lookchem.com Its derivatives have shown potential in medicinal chemistry, indicating the core structure's value.
The reactive acyl chloride group allows this compound to serve as a starting material for a wide range of derivatives, such as amides and esters. Research into these derivatives has revealed significant biological activities:
1-(5-Phenylfuran-2-carbonyl)piperazine , a direct derivative, has been identified as a lead compound for developing new drugs, with potential applications targeting cancer and neurological disorders. evitachem.com
The related compound, 5-(2-Chlorophenyl)furan-2-carbonyl chloride , is a key building block in synthesizing N-[5-(2-chlorophenyl)furan-2-formylamino]alanamide derivatives, which exhibit herbicidal activity.
The mechanism of action for such compounds can involve their function as an electrophile, reacting with biological nucleophiles like proteins and enzymes to modulate their activity.
This body of research underscores the potential of the 5-phenylfuran-2-carbonyl moiety as a pharmacophore for creating diverse and multi-functional therapeutic agents.
| Derivative | Potential Application | Significance |
| 1-(5-Phenylfuran-2-carbonyl)piperazine | Neurological disorders, cancer treatment. evitachem.com | Demonstrates the core structure's potential as a lead for drug development. evitachem.com |
| Derivatives of 5-(2-Chlorophenyl)furan-2-carbonyl chloride | Herbicides. | Shows utility in agrochemicals and highlights its role as a versatile synthetic intermediate. |
Advanced Materials with Tailored Properties
The rigid, aromatic structure of this compound makes it a candidate for creating advanced materials with specific, high-performance properties. globalchemmall.com Its potential applications span several cutting-edge fields. The compound is listed as a component or intermediate for:
Photonic and Optical Materials
Liquid Crystals and Conductive Compounds
OLED (Organic Light-Emitting Diode) and PLED (Polymer Light-Emitting Diode) Materials
Organic Photovoltaic (OPV) Materials globalchemmall.com
Furthermore, the furan core is a known component in high-performance polymers. Furan-based diacid chlorides are crucial intermediates for producing polymers like polyethylene (B3416737) furanoate (PEF), which is considered a bio-based alternative to the petroleum-derived polymer polyethylene terephthalate (B1205515) (PET) due to its superior gas-barrier and mechanical properties. rsc.orgdntb.gov.ua The ability to incorporate the phenylfuran structure into polymer chains could lead to new materials with tailored electronic, optical, and thermal properties for specialized applications.
Bio-derived Feedstock Integration in Synthesis
A critical direction for future chemical production is the integration of renewable, bio-derived feedstocks to replace finite petrochemical resources. mdpi.com The furan ring in this compound is particularly well-suited for this transition, as furanic compounds are readily accessible from biomass.
| Bio-derived Platform Chemical | Conversion Product | Significance for Sustainability |
| 5-(chloromethyl)furfural (CMF) | 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) | Demonstrates a proven, high-yield route from a carbohydrate-derived feedstock to a furan acid chloride. researchgate.netrsc.orgrsc.org |
| 2,5-diformylfuran (DFF) | furan-2,5-dicarbonyl chloride (FDCC) | Provides a pathway to furan-based monomers for advanced biopolymers like PEF. rsc.orgdntb.gov.ua |
Analytical and Characterization Techniques in 5 Phenylfuran 2 Carbonyl Chloride Research
Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 5-Phenylfuran-2-carbonyl chloride, offering precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the furan (B31954) and phenyl rings. The protons on the furan ring typically appear as doublets due to coupling with each other. The phenyl protons will show a more complex multiplet pattern in the aromatic region of the spectrum. The exact chemical shifts can be influenced by the solvent used for analysis. For instance, in derivatives of (5-phenylfuran-2-yl)methanamine, the furan protons are observed as doublets around 6.5 and 7.1 ppm, while the phenyl protons appear in the range of 7.2 to 8.0 ppm. mdpi.com
¹³C NMR: The carbon-13 NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. libretexts.org For this compound, distinct signals are expected for the carbonyl carbon, the carbons of the furan ring, and the carbons of the phenyl group. The carbonyl carbon of an acid chloride is typically found significantly downfield. libretexts.org The carbons of the furan ring in related phenylfuran compounds show signals in the range of approximately 110 to 155 ppm. mdpi.com The phenyl carbons also resonate in the aromatic region, typically between 120 and 140 ppm. Due to the low natural abundance of ¹³C, spectra are often acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon atom. libretexts.org
| Predicted ¹³C NMR Chemical Shifts | Chemical Shift Range (ppm) |
| Carbonyl Carbon (C=O) | 160 - 180 |
| Furan Ring Carbons | 110 - 155 |
| Phenyl Ring Carbons | 120 - 140 |
Infrared (IR) Spectroscopy for Functional Group Confirmation
Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups in this compound. The most characteristic absorption is the strong stretching vibration of the carbonyl group (C=O) in the acid chloride. This band typically appears at a high frequency, generally in the range of 1775–1810 cm⁻¹. uobabylon.edu.iq Conjugation with the furan ring is expected to lower this frequency slightly. uobabylon.edu.iqpg.edu.pl Other important absorptions include those for the C=C stretching of the aromatic phenyl and furan rings, typically found in the 1450-1600 cm⁻¹ region, and the C-O stretching of the furan ring. The presence of these characteristic bands provides strong evidence for the formation of the target molecule.
| Functional Group | Expected IR Absorption Range (cm⁻¹) | Intensity |
| Carbonyl (Acid Chloride, C=O) | ~1770 - 1800 | Strong |
| Aromatic C=C (Phenyl & Furan) | 1450 - 1600 | Medium to Weak |
| Furan C-O Stretch | 1000 - 1300 | Medium |
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₇ClO₂), high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement. The calculated monoisotopic mass of this compound is 206.0134572 Da. nih.gov The observation of a molecular ion peak corresponding to this mass in the spectrum confirms the molecular formula of the compound. Fragmentation patterns observed in the mass spectrum can also offer further structural information.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are fundamental in the practical synthesis of this compound, serving both to monitor the progress of a reaction and to purify the final product.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for qualitatively monitoring the progress of a chemical reaction. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A small amount of the reaction mixture is spotted onto a silica (B1680970) gel plate, which is then developed in an appropriate solvent system, often a mixture of hexanes and ethyl acetate. The separated spots are typically visualized under UV light. mdpi.com By comparing the spots of the reaction mixture to those of the starting materials, a chemist can determine when the reaction is complete.
Column Chromatography for Product Purification
Column chromatography is the standard method for purifying the crude product of a chemical reaction on a preparative scale. For the purification of this compound, silica gel is commonly used as the stationary phase. The crude product is loaded onto the top of the column and eluted with a suitable solvent system, such as a gradient of hexanes and ethyl acetate. mdpi.com The different components of the crude mixture travel through the column at different rates, allowing for their separation. Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound.
X-ray Crystallography for Absolute Structure Determination
For instance, in the study of furan-2-carboxamides, X-ray crystallography was crucial in elucidating the molecular conformation of the synthesized derivatives. nih.gov Similarly, the crystal structure of 5-(4-nitrophenyl)furan-2-carboxylic acid, a closely related compound, was successfully determined, providing valuable insights into the geometry of the 5-phenylfuran-2-carboxylic acid scaffold. mdpi.com The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the positions of the individual atoms can be determined.
Table 1: Representative Crystallographic Data for a Furan Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 5.432(2) |
| c (Å) | 18.987(7) |
| β (°) | 98.76(3) |
| Volume (ų) | 1030.1(7) |
| Z | 4 |
| R-factor | 0.045 |
Note: This data is representative of a furan derivative and is provided for illustrative purposes.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which can then be compared to the theoretical values calculated from the compound's molecular formula. This comparison is a critical step in verifying the identity and purity of a synthesized compound like this compound.
The process typically involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products (e.g., carbon dioxide, water, and nitrogen oxides) are collected and quantified. From these measurements, the mass percentages of carbon, hydrogen, and other elements can be calculated. For halogen-containing compounds like this compound, specific methods are employed to determine the chlorine content.
In the synthesis of various derivatives of 5-phenylfuran-2-carboxylic acid, elemental analysis is routinely reported to confirm that the synthesized compounds have the expected elemental composition. sci-hub.se The results are typically presented as a comparison between the calculated and found elemental percentages.
Table 2: Theoretical Elemental Composition of this compound (C₁₁H₇ClO₂)
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 11 | 132.11 | 64.00 |
| Hydrogen | H | 1.01 | 7 | 7.07 | 3.42 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 17.17 |
| Oxygen | O | 16.00 | 2 | 32.00 | 15.50 |
| Total | 206.63 | 100.00 |
Kinetic Studies for Reaction Rate Monitoring (e.g., In-Situ IR)
Kinetic studies are essential for understanding the reactivity of this compound and for optimizing reaction conditions. These studies provide information about reaction rates, mechanisms, and the factors that influence them, such as temperature, concentration, and catalysts.
In-situ infrared (IR) spectroscopy is a powerful technique for monitoring the progress of a reaction in real-time. nih.gov By tracking changes in the IR spectrum of the reaction mixture over time, researchers can follow the disappearance of reactants and the appearance of products. The carbonyl (C=O) stretching frequency of the acyl chloride group in this compound, which appears at a characteristic high frequency (around 1775-1810 cm⁻¹), is a particularly useful diagnostic peak for monitoring its reactions. blogspot.comuomustansiriyah.edu.iq
For example, when this compound reacts with an amine to form an amide, the intensity of the acyl chloride's C=O peak will decrease, while a new C=O peak corresponding to the amide will appear at a lower frequency. The rate of this change can be used to determine the reaction's kinetic parameters. While specific kinetic data for this compound was not found in the search results, the principles of using in-situ IR for monitoring reactions of acyl chlorides are well-established. researchgate.net Studies on the kinetics of reactions involving other furan derivatives and acyl chlorides provide a framework for how such investigations would be conducted. nih.govnih.gov
Table 3: Typical IR Stretching Frequencies for Monitoring Reactions of Acyl Chlorides
| Functional Group | Bond | Characteristic Frequency Range (cm⁻¹) |
| Acyl Chloride | C=O | 1775 - 1810 |
| Carboxylic Acid (product of hydrolysis) | C=O | 1700 - 1725 |
| Amide (product of amidation) | C=O | 1630 - 1695 |
| Ester (product of esterification) | C=O | 1735 - 1750 |
Environmental and Handling Considerations in Research with 5 Phenylfuran 2 Carbonyl Chloride
Hydrolytic Stability and Degradation Pathways
The stability of 5-Phenylfuran-2-carbonyl chloride is significantly influenced by the presence of water. As an acyl chloride, it is susceptible to hydrolysis. fishersci.comfishersci.com
The primary degradation pathway in an aqueous environment is the hydrolysis reaction, which is typically vigorous and exothermic. fishersci.com In this reaction, the carbonyl chloride group reacts with water to yield 5-phenylfuran-2-carboxylic acid and hydrogen chloride. fishersci.com This reaction is a nucleophilic addition-elimination process, where a water molecule attacks the electrophilic carbonyl carbon, followed by the elimination of a chloride ion. bw-water.com
Beyond simple hydrolysis, the furan (B31954) ring itself can be subject to degradation under certain conditions. Microbial degradation pathways have been identified for furan derivatives. For instance, some bacteria can utilize furan-2-carboxylate (B1237412) as a carbon and energy source, degrading it aerobically. nih.govwikipedia.org The degradation of furanic compounds can proceed through the formation of 2-furoic acid, which is then metabolized to 2-oxoglutarate. researchgate.netnih.govbohrium.com While specific studies on the microbial degradation of this compound are not extensively documented, the degradation of its hydrolysis product, 5-phenylfuran-2-carboxylic acid, can be inferred from the metabolic pathways of similar furan-based compounds. Furanic aldehydes, which are structurally related, are known to be toxic to microorganisms, which have developed defense mechanisms such as oxidation to the less toxic carboxylic acid forms. researchgate.netnih.gov
The phenyl-substituted furan ring may exhibit some resistance to degradation compared to unsubstituted furans. Phenolic compounds, in general, can be relatively stable but may degrade under prolonged exposure to high temperatures. bernardoecenarro.com
Strategies for Safe Handling in Laboratory and Industrial Settings
The safe handling of this compound is crucial due to its reactivity and corrosive nature. wikipedia.orgnih.gov General safety protocols for handling acyl chlorides should be strictly followed. wcu.edunj.gov
Engineering Controls: All operations involving this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors. wcu.edu The work area should be well-ventilated. wcu.edu Storage should be in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents. fishersci.comwcu.edu Containers should be kept tightly closed and may require storage under an inert gas to prevent reaction with atmospheric moisture. wcu.eduwcu.edu
Personal Protective Equipment (PPE): Appropriate PPE must be worn to prevent contact with skin, eyes, and respiratory tract. bernardoecenarro.com The following table summarizes the recommended PPE for handling acyl chlorides:
| PPE Category | Recommended Equipment | Specifications and Rationale |
| Eye Protection | Safety goggles and a face shield | To protect against chemical splashes and vapors. wcu.edubasf.com |
| Skin and Body Protection | Flame-resistant lab coat, full-length pants, and closed-toe shoes | To prevent skin exposure. Lab coats should be fully buttoned. wcu.edu |
| Hand Protection | Butyl rubber gloves | Acyl chlorides can attack some glove materials; butyl rubber is often recommended. nj.govnmsu.edu Contaminated gloves should be disposed of properly. bernardoecenarro.com |
| Respiratory Protection | Air-purifying respirator with appropriate cartridges | To be used as a backup to engineering controls or when exposure limits may be exceeded. wcu.edu |
Emergency Procedures: Emergency eyewash stations and safety showers must be readily accessible in the work area. wcu.edubasf.com Personnel should be trained on emergency procedures, including spill cleanup and first aid. wcu.edu In case of a spill, the area should be evacuated, and sources of ignition eliminated. The spill should be cleaned up by personnel wearing appropriate PPE, and the waste managed as hazardous. wcu.edu
Management of Reaction Byproducts and Waste
Proper management of byproducts and waste from reactions involving this compound is essential for environmental protection and laboratory safety.
Reaction Byproducts: The primary byproduct of the hydrolysis of this compound is hydrogen chloride, a corrosive gas, and 5-phenylfuran-2-carboxylic acid. fishersci.com In reactions with other nucleophiles, such as alcohols or amines, the corresponding esters or amides are formed along with hydrogen chloride. chemguide.co.uk If excess amine is used, the hydrogen chloride will be neutralized to form an ammonium (B1175870) salt. chemguide.co.uk Other potential byproducts, especially in the synthesis of related compounds like 5-(2-chlorophenyl)furan-2-carbonyl chloride, can include diacyl oxides and chlorinated furan dimers.
The following table outlines potential byproducts from common reactions:
| Reactant | Major Organic Product | Major Inorganic Byproduct |
| Water | 5-Phenylfuran-2-carboxylic acid | Hydrogen chloride (HCl) |
| Alcohol (e.g., Ethanol) | Ethyl 5-phenylfuran-2-carboxylate | Hydrogen chloride (HCl) |
| Ammonia (excess) | 5-Phenylfuran-2-carboxamide | Ammonium chloride (NH₄Cl) |
Waste Management: Waste generated from the use of this compound must be treated as hazardous waste. fishersci.comwcu.edu Different types of waste require specific disposal methods.
| Waste Type | Recommended Disposal Method |
| Unused/Surplus Chemical | Dispose of as hazardous waste through a certified disposal company. nj.govwcu.edu |
| Contaminated Solid Waste (e.g., PPE, spill cleanup materials) | Collect in a sealed, labeled container and dispose of as hazardous waste. wcu.edu Incineration at high temperatures is a common method for destroying toxic organic compounds. a-otc.com |
| Aqueous Waste (from quenching or work-up) | Neutralize acidic waste by adding a base (e.g., sodium bicarbonate, sodium hydroxide) before disposal. bw-water.comncert.nic.in The neutralized solution should be disposed of according to local regulations, which may include collection as hazardous waste. wisc.edu |
| Organic Solvent Waste | Collect in a labeled, sealed container for hazardous waste disposal, often through incineration. wisc.edu |
For furan-containing wastewater, treatment methods can include polymerization of the furan compounds, followed by separation of the resulting polymer. google.com Incineration is a common method for the final disposal of hazardous chemical waste, which can effectively destroy toxic organic compounds like furan derivatives. a-otc.comgreenflow.com It is imperative to consult and adhere to local, state, and federal regulations for hazardous waste disposal. fishersci.comnj.gov
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 5-phenylfuran-2-carbonyl chloride, and how does its reactivity compare to structurally similar compounds?
- Methodology : A common synthesis involves reacting 5-phenylfuran-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. The carbonyl chloride group enhances electrophilicity, making it more reactive than analogs like 5-phenylfuran-2-carboxylic acid. This reactivity is critical for nucleophilic acyl substitution reactions in peptide coupling or amide synthesis .
- Comparative Data :
| Compound | Functional Group | Reactivity Profile |
|---|---|---|
| This compound | Carbonyl chloride | High (electrophilic carbon) |
| 5-Phenylfuran-2-carboxylic acid | Carboxylic acid | Moderate (requires activation) |
| 5-Phenyl-2-furoic acid | Furoic acid | Low (limited acylating ability) |
Q. How is this compound utilized in the synthesis of bioactive amides?
- Methodology : It reacts with amines (e.g., 4-phenoxyaniline) in the presence of a base like N,N-diisopropylethylamine (DIPEA) to form amides. For example, N-(4-Phenoxyphenyl)-5-phenylfuran-2-carboxamide (ST52) was synthesized with a 42% yield via this method. Reaction monitoring via H NMR (e.g., δ 10.21 ppm for the amide proton) and HRMS confirms product purity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology : Use fume hoods, nitrile gloves, and eye protection. Avoid water contact (hydrolysis releases HCl). Store under inert gas (argon) at 2–8°C. Dispose of waste via licensed facilities specializing in halogenated organics. Acute toxicity data (oral, dermal LD₅₀) should guide emergency response .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling this compound with sterically hindered amines?
- Methodology : Use polar aprotic solvents (e.g., DMF, THF) and elevated temperatures (50–60°C) to overcome steric effects. Catalytic DMAP (4-dimethylaminopyridine) accelerates reaction rates. Monitor progress via TLC (Rf shift) or in situ IR spectroscopy (disappearance of C=O stretch at ~1770 cm⁻¹) .
Q. What mechanistic insights explain the fungicidal activity of 5-phenylfuran-2-carbonyl derivatives?
- Methodology : Derivatives like ethyl 1-(5-(2,5-difluorophenyl)furan-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate inhibit Phytophthora infestans by targeting cytochrome bc₁ complex (Qo site). Docking studies (PDB: 1PP9) and MIC assays (IC₅₀: 0.8–2.3 µM) validate mode of action. Structure-activity relationships (SAR) highlight the necessity of the carbonyl chloride for target binding .
Q. What analytical strategies resolve contradictions in purity assessments of this compound batches?
- Methodology : Combine HPLC (C18 column, acetonitrile/water gradient) with charged aerosol detection (CAD) for non-UV active impurities. Confirm identity via C NMR (δ 157.7 ppm for carbonyl carbon) and chloride content analysis (Volhard titration). Discrepancies often arise from residual thionyl chloride, removable via vacuum distillation .
Q. How does the electrophilicity of this compound influence its application in polymer chemistry?
- Methodology : Its high electrophilicity enables ring-opening polymerization (ROP) with diols or diamines, forming polyesters or polyamides. Kinetic studies (e.g., SEC-MALS for molecular weight distribution) show faster propagation rates compared to carboxylic acid analogs. Side reactions (e.g., branching) are mitigated by slow monomer addition and low temperatures (−20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
